Propanedinitrile, [1,1'-biphenyl]-4-yl-
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Overview
Description
Propanedinitrile, [1,1’-biphenyl]-4-yl- is an organic compound with the molecular formula C15H8N2. It is a derivative of biphenyl, where the biphenyl core is substituted with two nitrile groups. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, [1,1’-biphenyl]-4-yl- can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobiphenyl with malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of propanedinitrile, [1,1’-biphenyl]-4-yl- often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4,4’-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Propanedinitrile, [1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of propanedinitrile, [1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with the formula C3H2N2.
Biphenyl: The parent compound without nitrile substitutions.
4,4’-Dicyanobiphenyl: A similar compound with nitrile groups at different positions on the biphenyl core.
Uniqueness
Propanedinitrile, [1,1’-biphenyl]-4-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
92427-54-8 |
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Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H |
InChI Key |
VGRMTZIIZROJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)C#N |
Origin of Product |
United States |
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